![molecular formula C28H24O3 B10840067 17-dehydroxyriccardin C](/img/structure/B10840067.png)
17-dehydroxyriccardin C
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Overview
Description
17-dehydroxyriccardin C is a small molecular compound with the chemical formula C28H24O3. It is a derivative of Riccardin C and is known for its complex structure, which includes multiple aromatic rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 17-dehydroxyriccardin C may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
17-dehydroxyriccardin C can undergo various chemical reactions, including:
Oxidation: The introduction of oxygen atoms to form additional hydroxyl or carbonyl groups.
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to reduce the compound.
Substitution: The replacement of one functional group with another, such as the substitution of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce additional hydroxylated derivatives, while reduction reactions may yield simpler hydrocarbon structures .
Scientific Research Applications
17-dehydroxyriccardin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aromatic ring systems and hydroxyl group reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 17-dehydroxyriccardin C involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 17-dehydroxyriccardin C include other derivatives of Riccardin C and related aromatic compounds with hydroxyl groups. Examples include:
- Riccardin A
- Riccardin B
- Riccardin D
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of aromatic rings and hydroxyl groups.
Properties
Molecular Formula |
C28H24O3 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2,4,6,10(29),11,13(28),15,17,19(27),22,25-dodecaene-16,24-diol |
InChI |
InChI=1S/C28H24O3/c29-26-16-11-21-6-5-20-10-15-25(27(30)17-20)24-4-2-1-3-22(24)12-7-19-8-13-23(14-9-19)31-28(26)18-21/h1-4,8-11,13-18,29-30H,5-7,12H2 |
InChI Key |
OAEVJFPPXJHCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O |
Origin of Product |
United States |
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